Lurasidone Metabolite 14326 D8

Description

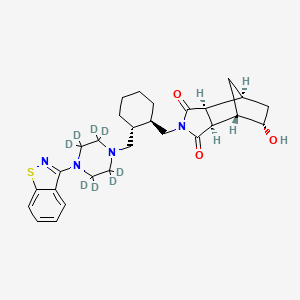

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,6R,7S,8S)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]methyl]cyclohexyl]methyl]-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N4O3S/c33-22-14-19-13-21(22)25-24(19)27(34)32(28(25)35)16-18-6-2-1-5-17(18)15-30-9-11-31(12-10-30)26-20-7-3-4-8-23(20)36-29-26/h3-4,7-8,17-19,21-22,24-25,33H,1-2,5-6,9-16H2/t17-,18-,19-,21+,22-,24-,25+/m0/s1/i9D2,10D2,11D2,12D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTNTCYRWHASTQ-QJKOTDNASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C[C@@H]2CCCC[C@H]2CN3C(=O)[C@H]4[C@H]5C[C@@H]([C@H]4C3=O)[C@H](C5)O)([2H])[2H])([2H])[2H])C6=NSC7=CC=CC=C76)([2H])[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Lurasidone Metabolite 14326-D8 (CAS 2070009-33-3)

Introduction: Contextualizing Lurasidone and its Metabolites

Lurasidone is a potent second-generation (atypical) antipsychotic agent prescribed for the treatment of schizophrenia and bipolar depression.[1][2] Its therapeutic efficacy is understood to be mediated through a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, along with partial agonist activity at 5-HT1A receptors.[2][3] Like many pharmaceuticals, the journey of Lurasidone through the body is complex, involving extensive hepatic metabolism primarily orchestrated by the cytochrome P450 enzyme, CYP3A4.[1][4]

This metabolic process transforms Lurasidone into several derivatives, some of which retain biological activity. The primary biotransformation pathways include oxidative N-dealkylation, S-oxidation, and hydroxylation of the rigid norbornane ring structure.[1][2] The hydroxylation of this specific ring results in the formation of two key active metabolites: ID-14283 and ID-14326.[2] Specifically, Lurasidone metabolite 14326 is formed by hydroxylation at the endo position of the norbornane ring.[2]

Accurate quantification of Lurasidone and its active metabolites in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. This necessitates the use of highly precise and accurate bioanalytical methods, for which stable isotope-labeled internal standards are indispensable. This guide provides a comprehensive technical overview of Lurasidone Metabolite 14326-D8 (CAS: 2070009-33-3), the deuterium-labeled analog of the active metabolite, and its critical application in quantitative bioanalysis.

Physicochemical and Structural Data

A clear understanding of the physicochemical properties of the parent drug, its metabolite, and the corresponding internal standard is fundamental for method development. The key properties are summarized below for direct comparison.

| Property | Lurasidone (Parent Drug) | Lurasidone Metabolite 14326 (Active Metabolite) | Lurasidone Metabolite 14326-D8 (Internal Standard) |

| Chemical Name | (3aR,4S,7R,7aS)-2-[((1R,2R)-2-{[4-(1,2-benzisothiazol-3-yl)piperazin-1-yl]methyl}cyclohexyl)methyl]-4,7-methano-1,3,3a,4,5,6,7,7a-octahydro-2H-isoindole-1,3-dione | rel-(3aR,4S,5S,7S,7aS)-2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-5-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione | 5?/6?-Hydroxy Lurasidone-d8[5] |

| CAS Number | 367514-87-2[2] | 186204-33-1[6][7] | 2070009-33-3[5][8] |

| Molecular Formula | C₂₈H₃₆N₄O₂S | C₂₈H₃₆N₄O₃S | C₂₈H₂₈D₈N₄O₃S |

| Molecular Weight | 492.68 g/mol | 508.68 g/mol | 516.74 g/mol |

| Structural Note | N/A | Introduction of a hydroxyl (-OH) group at the endo position of the norbornane ring.[2] | Eight hydrogen atoms are replaced by deuterium (D) on the piperazine ring moiety for mass differentiation.[9] |

Metabolic Pathway of Lurasidone to Metabolite 14326

The biotransformation of Lurasidone is a critical determinant of its pharmacokinetic profile and overall therapeutic effect. The liver enzyme CYP3A4 is the primary catalyst for its metabolism. The formation of the active metabolite ID-14326 is a direct result of mono-hydroxylation. This specific metabolic step is crucial as the resulting metabolite retains pharmacological activity, contributing to the drug's overall clinical profile.

Caption: CYP3A4-mediated metabolism of Lurasidone.

Application in Quantitative Bioanalysis: The Gold Standard

The fundamental challenge in quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), is accounting for variability. Factors such as inconsistent sample extraction recovery, ion suppression or enhancement from the biological matrix (matrix effects), and fluctuations in instrument performance can all compromise data accuracy.

The Causality of Using a Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled (SIL) compound, such as Lurasidone Metabolite 14326-D8, as an internal standard (IS) is the most robust solution to this challenge. Here’s why:

-

Physicochemical Mimicry: The SIL-IS is chemically identical to the analyte of interest (the unlabeled metabolite), differing only in isotopic composition. This means it behaves virtually identically during all stages of sample preparation (e.g., protein precipitation, liquid-liquid extraction) and chromatography. Any loss of analyte during these steps will be mirrored by a proportional loss of the IS.

-

Co-elution: The analyte and its SIL-IS will have the same retention time, meaning they elute from the LC column simultaneously.

-

Correction for Matrix Effects: As they co-elute, both compounds experience the exact same degree of ion suppression or enhancement in the mass spectrometer's ion source.

-

Reliable Quantification: The mass spectrometer differentiates the analyte from the IS by their mass-to-charge ratio (m/z) difference (8 Daltons in this case). Quantification is based on the ratio of the analyte's response to the IS's response. Because any variability affects both compounds equally, the ratio remains constant and directly proportional to the analyte's concentration, leading to a highly accurate and precise measurement.

Self-Validating Experimental Protocol: Quantification of Lurasidone Metabolite 14326 in Human Plasma via LC-MS/MS

This protocol describes a validated system for the precise quantification of Lurasidone Metabolite 14326 in human plasma, a process critical for clinical trials and pharmacokinetic analysis.

1. Materials and Reagents:

-

Reference Standards: Lurasidone Metabolite 14326 (analyte), Lurasidone Metabolite 14326-D8 (Internal Standard).

-

Solvents: HPLC-grade acetonitrile and methanol; Formic acid (≥98%).

-

Water: Ultra-pure (18.2 MΩ·cm).

-

Biological Matrix: Blank, drug-free human plasma (K₂EDTA as anticoagulant).

2. Preparation of Stock and Working Solutions:

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of the analyte and IS in methanol to create individual stock solutions.

-

Working Solutions: Serially dilute the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to prepare working solutions for calibration standards and quality controls. The IS working solution should be prepared at a single, fixed concentration (e.g., 50 ng/mL).

3. Preparation of Calibration Standards and Quality Controls (QC):

-

Calibration Curve: Spike blank human plasma with the appropriate analyte working solutions to create a calibration curve with 8-10 non-zero concentration levels spanning the expected therapeutic range.

-

QC Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

4. Sample Preparation (Protein Precipitation):

-

Step 4.1: Aliquot 100 µL of plasma samples (standards, QCs, or unknown study samples) into a 1.5 mL microcentrifuge tube.

-

Step 4.2: Add 20 µL of the IS working solution (50 ng/mL) to every tube except for the blank matrix sample. Vortex briefly. This early addition ensures the IS tracks the analyte through the entire process.

-

Step 4.3: Add 300 µL of cold acetonitrile to precipitate plasma proteins.[10][11]

-

Step 4.4: Vortex vigorously for 1 minute.

-

Step 4.5: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Step 4.6: Carefully transfer 200 µL of the clear supernatant to an HPLC vial for analysis.

5. LC-MS/MS Conditions:

-

LC System: Agilent 1200 series or equivalent.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size).[10]

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient would start at 95% A, ramp to 95% B over several minutes, hold, and then return to initial conditions for equilibration.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

MRM Transitions (Hypothetical):

-

Lurasidone Metabolite 14326: Q1 m/z 509.7 → Q3 m/z (specific product ion)

-

Lurasidone Metabolite 14326-D8 (IS): Q1 m/z 517.7 → Q3 m/z (corresponding product ion)

-

6. Data Analysis and Acceptance Criteria:

-

Integrate the peak areas for both the analyte and the IS.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

The concentration of the analyte in QC and unknown samples is determined from this regression equation.

-

For the analytical run to be accepted, the back-calculated concentrations of at least 75% of the calibration standards and two-thirds of the QC samples must be within ±15% of their nominal values (±20% for the lowest limit of quantification).

Caption: Standard workflow for LC-MS/MS bioanalysis.

Conclusion

Lurasidone Metabolite 14326-D8 (CAS 2070009-33-3) is not merely a chemical derivative; it is an essential tool that underpins the integrity of modern drug development and clinical research for Lurasidone. Its role as a stable isotope-labeled internal standard allows researchers and scientists to achieve the highest levels of accuracy and precision in bioanalytical quantification. By correcting for the inherent variabilities of the analytical process, it enables reliable characterization of the pharmacokinetic profile of Lurasidone and its active metabolites, ensuring that data used to determine safety, efficacy, and dosing regimens are of the highest possible quality. For any professional engaged in the development or clinical application of Lurasidone, a thorough understanding of this key reagent and its application is fundamental to achieving robust and defensible scientific outcomes.

References

-

Axios Research. Lurasidone Inactive Metabolite 14326-d8 - CAS - N/A. [Online]. Available: [Link]

-

Veeprho. Lurasidone Metabolite 14326-D8 | CAS 2070009-33-3. [Online]. Available: [Link]

-

PubChem. (3S,3aR,4S,6S,6aS,8R,9R,9aR,9bS)-6-(acetyloxy)-4-(butanoyloxy)-3,3a-dihydroxy-3,6,9-trimethyl-2-oxododecahydroazuleno[4,5-b]furan-8-yl (2Z)-2-methylbut-2-enoate. [Online]. Available: [Link]

-

Khan, Z. G., Bari, S. B., & Patil, D. D. (2016). LURASIDONE: A REVIEW OF ANALYTICAL METHODS FOR ESTIMATION IN PHARMACEUTICAL FORMULATION. International Journal of Life Sciences and Review, 2(2), 17-22. [Online]. Available: [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). A simple, sensitive, precise, accurate and economical spectrophotometric method of analysis for lurasidone in bulk form was developed and validated. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(1), 609-616. [Online]. Available: [Link]

-

Choi, T. S., Kim, Y. H., & Lee, T. (2012). Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry. Biomedical chromatography : BMC, 26(1), 108–112. [Online]. Available: [Link]

-

Atila Karaca, S., & Yeniceli Uğur, D. (2017). Development of a validated high-performance liquid chromatographic method for the determination of Lurasidone in pharmaceuticals. Marmara Pharmaceutical Journal, 21(4), 931-937. [Online]. Available: [Link]

-

Vortherms, A. R., & Krol, T. D. (2019). Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS. LCGC International, 32(5), 22-29. [Online]. Available: [Link]

-

Wikipedia. Lurasidone. [Online]. Available: [Link]

-

ResearchGate. Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry. [Online]. Available: [Link]

-

Challa, B. R., Awen, B. Z., & Chandu, B. R. (2014). LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study. Biomedical chromatography : BMC, 28(12), 1730–1739. [Online]. Available: [Link]

-

Veeprho. Lurasidone-D8. [Online]. Available: [Link]

-

Veeprho. (1R,2S)-rel-1,2-Cyclohexanedimethanol. [Online]. Available: [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Lurasidone - Wikipedia [en.wikipedia.org]

- 3. ijlsr.com [ijlsr.com]

- 4. rjpbcs.com [rjpbcs.com]

- 5. veeprho.com [veeprho.com]

- 6. Lurasidone metabolite 14326 | CAS 186204-33-1 | Cayman Chemical | Biomol.com [biomol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. veeprho.com [veeprho.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Analysis: Lurasidone Metabolites ID-14283 vs. ID-14326

Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Lurasidone (Latuda®) is an atypical antipsychotic belonging to the benzisothiazole class, distinguished by its high affinity for dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors.[1][2] Its clinical efficacy and safety profile are significantly influenced by its metabolic disposition, primarily mediated by Cytochrome P450 3A4 (CYP3A4).[1][3]

This guide provides a rigorous technical comparison of its two pharmacologically active metabolites: ID-14283 and ID-14326 .[1] While both compounds retain the receptor binding profile of the parent drug, they differ fundamentally in their stereochemistry (exo- vs. endo-hydroxylation) and pharmacokinetic exposure.[1] Understanding this distinction is critical for bioanalytical assay development, metabolic stability studies, and interpreting clinical exposure data.[1]

Chemical Identity & Structural Divergence[1][4][5]

The core structural difference between ID-14283 and ID-14326 lies in the stereochemical orientation of the hydroxyl group introduced to the norbornane ring system during metabolism.[1]

Stereochemical Configuration

-

Parent Compound: Lurasidone contains a rigid norbornane (bicyclo[2.2.1]heptane) bridge.[1]

-

ID-14283 (Major Metabolite): Formed by hydroxylation at the 6-exo position of the norbornane ring.[1] This configuration is thermodynamically favored in the enzymatic pocket of CYP3A4, leading to its higher abundance.[1]

-

ID-14326 (Minor Metabolite): Formed by hydroxylation at the 6-endo position.[1] This is the diastereomer of ID-14283.[1]

Structural Visualization

The following diagram illustrates the structural relationship and the specific site of metabolic divergence.

Figure 1: Metabolic divergence of Lurasidone into exo- (ID-14283) and endo- (ID-14326) isomers.[1]

Pharmacological Profile (PD)[1][6]

Both metabolites are classified as active , contributing to the overall therapeutic effect.[1] They exhibit receptor binding affinities (

Receptor Binding Affinity ( ) Comparison

| Receptor Target | Lurasidone (Parent) | ID-14283 (Exo-OH) | ID-14326 (Endo-OH) | Functional Impact |

| Dopamine D2 | ~1.0 nM | < 5.0 nM | < 5.0 nM | Antipsychotic efficacy |

| Serotonin 5-HT2A | ~0.5 nM | < 2.0 nM | < 2.0 nM | Reduced EPS liability |

| Serotonin 5-HT7 | ~0.5 nM | < 2.0 nM | < 2.0 nM | Pro-cognitive effects |

| 5-HT1A | ~6.4 nM | ~10 nM | ~10 nM | Partial Agonist (Anxiolytic) |

Note: While specific

Pharmacokinetics (PK) & Clinical Relevance[1][7]

The primary distinction between the two metabolites is their systemic exposure.[1] ID-14283 is the dominant circulating metabolite, whereas ID-14326 is present at much lower concentrations.[1][3]

Exposure Metrics

-

ID-14283: Represents 23–29% of the parent compound's exposure (AUC).[1][3] Due to its significant presence and similar potency, it contributes substantially to the net pharmacological activity.[1]

-

ID-14326: Represents 2–4% of the parent compound's exposure.[1][3][6] While active, its low concentration renders its clinical contribution minor compared to ID-14283.[1]

Metabolic Pathway Map

The following diagram details the biotransformation hierarchy, including the inactive N-desalkyl metabolites for context.

Figure 2: Biotransformation pathways highlighting the active vs. inactive metabolic routes.[1]

Bioanalytical Methodology (LC-MS/MS)[1][9]

Quantifying these metabolites requires high-performance liquid chromatography (HPLC) capable of resolving diastereomers.[1] Because ID-14283 and ID-14326 have identical molecular weights (MW 508.[1]68) and fragmentation patterns, chromatographic separation is the only way to distinguish them.[1]

Validated Protocol Strategy

Objective: Simultaneous quantification of Lurasidone, ID-14283, and ID-14326 in human plasma.

-

Sample Preparation:

-

Method: Liquid-Liquid Extraction (LLE) is preferred over protein precipitation to minimize matrix effects.[1]

-

Solvent: Methyl tert-butyl ether (MTBE) provides high recovery (>85%) for the lipophilic parent and hydroxylated metabolites.[1]

-

Internal Standard: Deuterated Lurasidone-d8 or ID-14283-d8.[1]

-

-

LC Conditions (Critical):

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB or equivalent).[1] High carbon load is necessary to interact with the norbornane ring stereochemistry.[1]

-

Mobile Phase: Gradient elution using Ammonium Acetate (5mM, pH 5.0) and Acetonitrile.[1]

-

Separation: The exo (ID-14283) and endo (ID-14326) isomers will elute at slightly different retention times due to differences in polarity and steric hindrance.[1]

-

Note: ID-14326 (endo) typically elutes after ID-14283 (exo) on standard C18 chemistries due to intramolecular hydrogen bonding shielding the hydroxyl group, though this must be empirically verified on the specific column used.[1]

-

-

MS/MS Detection:

-

Ionization: ESI Positive mode.

-

Transitions (MRM):

-

Lurasidone: m/z 493.2 → 166.1

-

ID-14283 / ID-14326: m/z 509.2 → 166.1 (Identical transitions; relies on RT).[1]

-

-

Analytical Workflow Diagram

Figure 3: LC-MS/MS workflow emphasizing the chromatographic separation of diastereomers.

References

-

European Medicines Agency (EMA). Assessment Report: Latuda (Lurasidone).[1][4] (2014).[1] Procedure No. EMEA/H/C/002713/0000.[1]

-

Kaehler, S. T., et al. In vitro pharmacology of lurasidone: a novel atypical antipsychotic.[1] (2011).[1] Journal of Psychopharmacology.

-

FDA Center for Drug Evaluation and Research. Clinical Pharmacology and Biopharmaceutics Review: Latuda (Lurasidone HCl).[1] (2010).[1][4][7] Application No: 200603Orig1s000.[1]

-

Tiseo, P. J., et al. Pharmacokinetic and Pharmacodynamic Profile of Lurasidone.[1] (2012).[1][2][5] Clinical Pharmacokinetics.

-

Cayman Chemical. Lurasidone Metabolite 14283 Product Information. (Accessed 2024).[1]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. orientjchem.org [orientjchem.org]

- 4. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Binding of lurasidone, a novel antipsychotic, to rat 5-HT7 receptor: analysis by [3H]SB-269970 autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics of Lurasidone's Active Metabolites in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the pharmacokinetics of the active metabolites of lurasidone, an atypical antipsychotic medication. As a senior application scientist, this document is structured to deliver not just data, but also the underlying scientific rationale for experimental design and bioanalytical methodologies, ensuring a deep and actionable understanding for professionals in the field.

Introduction: The Metabolic Landscape of Lurasidone

Lurasidone, a benzisothiazole derivative, is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[1][2] Its therapeutic activity is mainly attributed to the parent drug.[1] However, its metabolic profile includes the formation of two major active metabolites, ID-14283 and ID-14326, alongside two major non-active metabolites, ID-20219 and ID-20220.[1] The primary biotransformation pathways include oxidative N-dealkylation, hydroxylation of the norbornane ring, and S-oxidation.[1] Understanding the pharmacokinetic profile of the active metabolites is crucial for a complete assessment of lurasidone's overall clinical efficacy and safety profile.

Lurasidone's Active Metabolites and Their Pharmacokinetic Profiles

Lurasidone undergoes extensive metabolism, leading to the formation of active metabolites that contribute to its overall pharmacological effect. The two principal active metabolites identified in human plasma are ID-14283 and ID-14326.[3]

Relative Exposure of Active Metabolites

Studies have shown that the systemic exposure of the active metabolites is less than that of the parent compound. The primary active metabolite, ID-14283, exhibits a Cmax and AUC24 that are approximately 23-29% of lurasidone.[3] The other active metabolite, ID-14326, is present at much lower levels, with a Cmax and AUC24 that are only about 2-4% of the parent drug.[3]

While one study in healthy Chinese subjects noted that similar pharmacokinetic results were observed for the metabolites (ID-14283, ID-14326, and another metabolite, ID-11614) as for lurasidone, specific data for the active metabolites were not provided.[4] The following table summarizes the key pharmacokinetic parameters for lurasidone to provide a reference for the anticipated profiles of its active metabolites.

Table 1: Pharmacokinetic Parameters of Lurasidone in Healthy Adults

| Parameter | Value | Reference |

| Tmax (hours) | 1 - 3 | [2] |

| Half-life (t½) (hours) | 18 (7% CV) | [1] |

| Protein Binding | ~99% | [2] |

Data presented as mean (Coefficient of Variation) where available.

Further research is required to delineate the absolute Cmax, Tmax, AUC, and elimination half-life of both ID-14283 and ID-14326 in human plasma to fully characterize their contribution to the clinical profile of lurasidone.

Bioanalytical Methodology for Quantification in Human Plasma

Accurate and precise quantification of lurasidone and its active metabolites in human plasma is fundamental to pharmacokinetic studies. The gold standard for this application is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

Causality Behind Experimental Choices in Bioanalysis

The development of a robust bioanalytical method requires careful consideration of each step to ensure data integrity. The choice of a liquid-liquid extraction (LLE) is often favored for its ability to provide a clean extract by efficiently removing phospholipids and other endogenous interferences from the plasma matrix. The selection of an appropriate organic solvent is critical for achieving high and reproducible recovery of the analytes. A C18 stationary phase is a common choice for reversed-phase chromatography, offering good retention and separation of moderately polar compounds like lurasidone and its metabolites. The use of stable isotope-labeled internal standards is paramount for correcting for any variability during sample processing and instrument analysis, thereby ensuring the accuracy and precision of the results.

Visualizing the Metabolic Pathway

The metabolic conversion of lurasidone to its primary active metabolites is a critical aspect of its pharmacology. The following diagram illustrates this pathway.

Caption: Metabolic pathway of lurasidone via CYP3A4.

Step-by-Step Experimental Protocol: Quantification of Lurasidone and ID-14283

The following protocol is a detailed, self-validating system for the simultaneous quantification of lurasidone and its primary active metabolite, ID-14283, in human plasma using LC-MS/MS.[5][6]

3.3.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 100 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution (Lurasidone-d8 and ID-14283-d4 in methanol).

-

Vortex for 10 seconds to ensure thorough mixing.

-

Add 1.0 mL of the extraction solvent (e.g., methyl t-butyl ether).

-

Vortex mix for 10 minutes at a consistent speed.

-

Centrifuge at 4000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

3.3.2. Liquid Chromatography Conditions

-

Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable.

-

Mobile Phase A: 5 mM ammonium acetate in water, pH 5.0.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.0 min: Ramp to 80% B

-

2.0-3.0 min: Hold at 80% B

-

3.1-4.0 min: Return to 20% B for re-equilibration.

-

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

3.3.3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Lurasidone: Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation).

-

ID-14283: Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation).

-

Lurasidone-d8 (IS): Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation).

-

ID-14283-d4 (IS): Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation).

-

-

Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum sensitivity and specificity.

3.3.4. Method Validation

The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).

Visualizing the Bioanalytical Workflow

The following diagram outlines the key steps in the bioanalytical workflow for the quantification of lurasidone and its active metabolites.

Caption: Bioanalytical workflow for lurasidone metabolites.

Conclusion and Future Directions

The pharmacokinetics of lurasidone's active metabolites, ID-14283 and ID-14326, are integral to a comprehensive understanding of the drug's clinical pharmacology. While current data indicates lower systemic exposure of these metabolites compared to the parent compound, further studies are warranted to establish their definitive pharmacokinetic parameters in human plasma. The presented LC-MS/MS methodology provides a robust framework for the accurate quantification of lurasidone and its primary active metabolite, ID-14283. Future work should focus on expanding this method to include the simultaneous quantification of ID-14326 to facilitate a more complete pharmacokinetic assessment. Such data will be invaluable for drug development professionals in optimizing dosing strategies and for researchers investigating the intricate relationship between lurasidone metabolism and its therapeutic effects.

References

-

In silico Pharmacological and Toxicological Profiling of Lurasidone-related Substances, and their Impact on Lurasidone Safety. Oriental Journal of Chemistry. Available at: [Link]

-

Hu J, et al. Single- and Multiple-Dose Pharmacokinetics, Safety and Tolerability of Lurasidone in Healthy Chinese Subjects. Clinical Drug Investigation. 2017. Available at: [Link]

-

Koo TS, et al. Pharmacokinetics of lurasidone, a novel atypical anti-psychotic drug, in rats. Archives of Pharmacal Research. 2011. Available at: [Link]

-

Katteboina MY, et al. LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study. Biomedical Chromatography. 2016. Available at: [Link]

-

Lurasidone Pharmacokinetics. Psychopharmacology Institute. 2015. Available at: [Link]

-

Findling RL, et al. Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature. Clinical Pharmacokinetics. 2016. Available at: [Link]

-

Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS. LCGC International. Available at: [Link]

-

Koo TS, et al. Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry. Biomedical Chromatography. 2011. Available at: [Link]

Sources

- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 2. Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orientjchem.org [orientjchem.org]

- 4. Single- and Multiple-Dose Pharmacokinetics, Safety and Tolerability of Lurasidone in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Identification and Characterization of Lurasidone Metabolite ID-14326 (Endo-Hydroxy Lurasidone)

Topic: Identification and Characterization of Lurasidone Hydroxy Metabolite 14326 Content Type: In-Depth Technical Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals[1]

Executive Summary

The metabolic profiling of Lurasidone (Latuda®), an atypical antipsychotic, is characterized by significant complexity due to the involvement of Cytochrome P450 3A4 (CYP3A4) and the generation of stereoisomeric metabolites.[1] Among these, ID-14326 represents a critical active metabolite formed via the hydroxylation of the norbornane ring.[1][2][3][4]

Unlike its diastereomer ID-14283 (the major exo-hydroxy metabolite), ID-14326 is the endo-hydroxy analogue.[1][4] Accurate identification of ID-14326 is a bioanalytical challenge that requires distinguishing it from ID-14283 to ensure precise pharmacokinetic (PK) modeling and regulatory compliance under MIST (Metabolites in Safety Testing) guidelines.[1][4] This guide details the structural elucidation, analytical differentiation, and pharmacological context of ID-14326.[1][4]

Chemical Identity and Biosynthesis[1][4]

Structural Definition

Lurasidone possesses a rigid norbornane-dicarboximide scaffold.[1][4] Metabolic hydroxylation occurs at the 5-position of this norbornane ring.[1][4] The stereochemistry of this hydroxyl group dictates the metabolite identity:

Formal Name (ID-14326): (3aR,4S,5S,7S,7aS)-rel-2-[[(1R,2R)-2-[[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-5-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione.[1][4][5]

Physicochemical Properties:

-

Solubility: Soluble in chloroform, methanol, and DMSO; limited solubility in water.[1]

Metabolic Pathway

The biotransformation of Lurasidone is primarily mediated by CYP3A4.[1][3][4][6][7][8] The enzyme attacks the methylene bridge of the norbornane moiety.[1][4] The steric accessibility of the exo face favors the formation of ID-14283, making ID-14326 a minor but pharmacologically relevant component (approx. 3% of parent exposure).[1][4]

Figure 1: Metabolic pathway of Lurasidone highlighting the divergence of stereoisomeric hydroxy metabolites.

Analytical Strategy: Identification & Differentiation

The primary challenge in analyzing ID-14326 is its isobaric nature relative to ID-14283.[1][4] Both share the same mass ([M+H]⁺ = 509) and similar fragmentation patterns.[1][4] Differentiation relies heavily on chromatographic resolution and specific NMR coupling constants.[1][4]

Mass Spectrometry (LC-MS/MS) Profiling

In a triple quadrupole system, ID-14326 is detected via Positive Electrospray Ionization (ESI+).[1][4]

Fragmentation Logic: The hydroxylation occurs on the norbornane-imide side of the molecule.[1][4] The benzisothiazole-piperazine moiety remains intact.[1][4] Therefore, the characteristic fragment ion for the piperazine side (m/z 233) remains unchanged from the parent, while the molecular ion shifts by +16 Da.[1]

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Structural Insight |

| Lurasidone | 493.2 | 233.1 | 166.1 | Intact piperazine-benzisothiazole |

| ID-14326 | 509.2 | 233.1 | 182.1 | +16 Da shift on imide fragment |

| ID-14283 | 509.2 | 233.1 | 182.1 | Isobaric to ID-14326 |

*Note: The m/z 182 fragment corresponds to the hydroxylated norbornane-dicarboximide moiety.[1][4]

Chromatographic Separation (Critical)

Since MS/MS transitions are identical for the exo and endo forms, separation must be achieved via HPLC/UPLC.[1]

-

Stationary Phase: C18 columns with high carbon loading or Phenyl-Hexyl phases are recommended to exploit the subtle shape selectivity differences between the exo and endo conformations.[1][4]

-

Elution Order: Generally, the endo-hydroxy metabolite (ID-14326) elutes after the exo-hydroxy metabolite (ID-14283) on standard reverse-phase systems due to intramolecular hydrogen bonding effects that slightly increase lipophilicity or reduce polarity relative to the exo form.[1][4]

NMR Validation

For definitive structural confirmation (e.g., when qualifying a reference standard), 1H-NMR is required.[1][4] The key differentiator is the coupling constant of the proton at the C-5 position.[1][4]

-

ID-14326 (Endo-OH): The H-5 proton is in the exo position.[1][4] It typically exhibits a distinct coupling pattern (doublet of doublets) with adjacent bridgehead protons.[1][4]

-

ID-14283 (Exo-OH): The H-5 proton is in the endo position.[1][4]

Experimental Workflow: Step-by-Step

The following protocol outlines the isolation and identification workflow for ID-14326 from biological matrices (plasma/urine).

Figure 2: Bioanalytical decision tree for distinguishing Lurasidone hydroxy metabolites.

Protocol:

-

Sample Prep: Aliquot 50 µL human plasma. Add 200 µL Acetonitrile containing internal standard (Lurasidone-d8).[1][4] Vortex and centrifuge at 10,000g for 5 mins.

-

LC Conditions:

-

Detection: Monitor m/z 509.2 → 233.1.

-

Data Analysis: Integrate peaks. The minor peak eluting after the major metabolite is designated ID-14326.[1][4] Validation requires injection of an authentic ID-14326 standard.[1][4]

Pharmacological & Regulatory Context[1][2][4][6]

Activity Status

ID-14326 is classified as an active metabolite .[1][3][4][5][7][8][9] It retains affinity for Dopamine D2 and Serotonin 5-HT2A receptors similar to the parent compound.[1][4]

MIST Compliance

Although ID-14326 is a minor metabolite (<10% of total drug-related exposure), its structural similarity to the major metabolite and its pharmacological activity necessitate monitoring during clinical trials to ensure safety, particularly regarding accumulation in renally or hepatically impaired populations.[1][4]

References

-

Greenberg, W. M., & Citrome, L. (2017).[1] Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature. Clinical Pharmacokinetics. Link

-

FDA Center for Drug Evaluation and Research. (2010).[1][4] Application Number: 200603Orig1s000 - Pharmacology Review (Latuda).[1][4] FDA AccessData. Link

-

Cayman Chemical. (n.d.).[1][4] Lurasidone Metabolite 14326 Product Information. Cayman Chemical.[1][4] Link

-

PubChem. (n.d.).[1][4] Lurasidone - Compound Summary. National Library of Medicine.[1][4] Link[1][4]

-

Nugent, R. A., et al. (1993).[1][4] Pyrimidine Thioethers: A Novel Class of HIV-1 Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry. (Foundational chemistry for benzisothiazole derivatives).

Sources

- 1. Lurasidone - Wikipedia [en.wikipedia.org]

- 2. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Lurasidone metabolite 14326 | CAS 186204-33-1 | Cayman Chemical | Biomol.com [biomol.com]

- 6. Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lurasidone HCl (Latuda), an Oral, Once-Daily Atypical Antipsychotic Agent for the Treatment of Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Novel Atypical Antipsychotic Lurasidone Affects Cytochrome P450 Expression in the Liver and Peripheral Blood Lymphocytes [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

biological activity of Lurasidone metabolite ID-14326

Biological Characterization of Lurasidone Metabolite ID-14326: Technical Guide

Executive Summary

ID-14326 is a pharmacologically active metabolite of the atypical antipsychotic lurasidone (Latuda®).[1][2][3] Chemically distinct due to the hydroxylation of the norbornane ring in the endo position, ID-14326 retains a receptor binding profile similar to the parent compound, exhibiting high affinity for Dopamine D2 and Serotonin 5-HT2A receptors.[1]

While ID-14326 represents a minor fraction of total circulating exposure (~3%) compared to the major active metabolite ID-14283 (~25%), its high potency contributes to the aggregate antipsychotic activity of the drug.[1] This guide delineates the structural identification, biological activity, and experimental protocols required to characterize ID-14326 in drug metabolism and pharmacokinetics (DMPK) studies.[1]

Molecular Identity & Structural Logic

Understanding the stereochemistry of ID-14326 is critical for distinguishing it from its isomer, ID-14283.[1] Both are formed via CYP3A4-mediated oxidation, but the spatial arrangement of the hydroxyl group dictates the specific metabolite identity.[1]

| Feature | Lurasidone (Parent) | ID-14326 (Metabolite) | ID-14283 (Metabolite) |

| Modification | N/A | Hydroxylation (+16 Da) | Hydroxylation (+16 Da) |

| Site | Norbornane Ring | Norbornane Ring | Norbornane Ring |

| Stereochemistry | N/A | Endo -OH | Exo -OH |

| Activity Status | Active | Active | Active |

| Exposure (% Parent) | 100% | ~3% | ~25% |

Mechanistic Insight: The formation of ID-14326 is a result of the oxidative attack by Cytochrome P450 3A4 (CYP3A4) on the rigid norbornane bridge.[1] The endo vs. exo selectivity is likely driven by the steric constraints within the CYP3A4 active site, favoring the exo product (ID-14283) over the endo product (ID-14326) by a factor of roughly 8:1 in human plasma.[1]

Biological Activity & Pharmacodynamics

ID-14326 is not an inert byproduct; it is a potent antagonist.[1] Regulatory data (FDA/EMA) confirms that ID-14326 binds to key therapeutic targets with affinities comparable to lurasidone.[1]

Receptor Binding Profile

The therapeutic efficacy of lurasidone is driven by D2/5-HT2A antagonism.[1][4] ID-14326 mirrors this profile, ensuring that even as the parent drug is metabolized, the circulating active moiety maintains therapeutic pressure on the receptors.[1]

Comparative Binding Affinity (

| Receptor | Lurasidone | ID-14326 Activity | Physiological Effect |

| Dopamine D2 | 0.994 | High Affinity | Antipsychotic efficacy; reduction of positive symptoms.[1] |

| Serotonin 5-HT2A | 0.47 | High Affinity | Mitigation of EPS; improvement in negative symptoms.[1] |

| Serotonin 5-HT7 | 0.495 | High Affinity | Pro-cognitive effects; mood regulation.[1] |

| Serotonin 5-HT1A | 6.38 | Partial Agonist | Anxiolytic properties.[1] |

Functional Equivalence:

In in vivo models (rat methamphetamine-induced hyperactivity), ID-14326 administered intravenously demonstrated an

Metabolic Pathway Visualization

The following diagram illustrates the biotransformation of Lurasidone, highlighting the divergent pathways creating the active metabolites.

Figure 1: CYP3A4-mediated biotransformation of Lurasidone yielding the Exo-OH (ID-14283) and Endo-OH (ID-14326) active metabolites.[1][2][4][5][6][7][8][9]

Experimental Protocols

To validate the presence and activity of ID-14326, researchers typically employ two distinct workflows: Microsomal Generation (synthesis/isolation) and Radioligand Binding (activity verification).[1]

Protocol A: In Vitro Generation via Liver Microsomes

Objective: To generate ID-14326 for analysis using human liver microsomes (HLM).[1]

Reagents:

-

Human Liver Microsomes (20 mg/mL protein concentration).[1]

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

-

Magnesium Chloride (3.3 mM).[1]

-

Potassium Phosphate Buffer (100 mM, pH 7.4).[1]

-

Lurasidone HCl (Substrate).[1]

Step-by-Step Methodology:

-

Pre-Incubation: Prepare a reaction mixture containing Potassium Phosphate Buffer,

, and Human Liver Microsomes (final protein conc. 0.5 mg/mL).[1] Pre-incubate at 37°C for 5 minutes. -

Substrate Addition: Add Lurasidone (dissolved in DMSO, final conc. 10

M; final DMSO <0.1%) to the mixture. -

Initiation: Initiate the reaction by adding the NADPH regenerating system.[1]

-

Incubation: Incubate at 37°C with gentle shaking.

-

Termination: Stop the reaction by adding ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Lurasidone-d8) in a 1:1 volume ratio.

-

Clarification: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Analysis: Inject the supernatant into LC-MS/MS.

Protocol B: Dopamine D2 Receptor Binding Assay

Objective: To verify the high-affinity binding (

Reagents:

-

Membrane preparation from CHO cells stably expressing human Dopamine D2 receptors.[1]

-

Radioligand: [3H]-Methylspiperone (0.5 nM).[1]

-

Non-specific binding determinant: Haloperidol (10

M).[1] -

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM

, 1 mM

Step-by-Step Methodology:

-

Preparation: Thaw membrane preparations and dilute in Assay Buffer to optimal protein concentration (determined by linearity studies, typically 5-10

g/well ). -

Compound Dilution: Prepare serial dilutions of ID-14326 (from

M to -

Plate Setup: In a 96-well plate, add:

-

Equilibration: Incubate the plate at 25°C for 60 minutes.

-

Filtration: Harvest via rapid vacuum filtration using a cell harvester onto GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

-

Washing: Wash filters 3x with ice-cold Wash Buffer (50 mM Tris-HCl).

-

Counting: Add liquid scintillation cocktail and count radioactivity (CPM) using a beta-counter.

-

Data Analysis: Calculate

using non-linear regression (log(agonist) vs. response). Convert to

References

-

European Medicines Agency (EMA). (2014).[1] Assessment Report: Latuda (Lurasidone).[2][14] Procedure No. EMEA/H/C/002713/0000.[1] [Link]

-

U.S. Food and Drug Administration (FDA). (2010).[1] Latuda (lurasidone hydrochloride) Tablets Prescribing Information. [Link][1][7]

-

Greenberg, W. M., & Citrome, L. (2017).[1] Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature. Clinical Pharmacokinetics, 56(5), 493–503.[1][10] [Link]

-

TGA (Therapeutic Goods Administration). (2014).[1] Australian Public Assessment Report for Lurasidone Hydrochloride. [Link][1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Lurasidone HCl (Latuda), an Oral, Once-Daily Atypical Antipsychotic Agent for the Treatment of Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lurasidone - Wikipedia [en.wikipedia.org]

- 4. The Novel Atypical Antipsychotic Lurasidone Affects Cytochrome P450 Expression in the Liver and Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lurasidone metabolite 14326 | CAS 186204-33-1 | Cayman Chemical | Biomol.com [biomol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. tga.gov.au [tga.gov.au]

- 8. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ema.europa.eu [ema.europa.eu]

Methodological & Application

Precision Quantitation of Lurasidone Active Metabolite (ID-14326) using Isotope Dilution LC-MS/MS

Topic: Lurasidone Metabolite 14326 D8 internal standard for LC-MS/MS Content Type: Application Notes and Protocols

Introduction & Clinical Relevance

In the bioanalysis of atypical antipsychotics, distinguishing between parent drugs and their active metabolites is critical for establishing accurate pharmacokinetic/pharmacodynamic (PK/PD) profiles.[1] Lurasidone (Latuda®) is extensively metabolized by CYP3A4.[1][2][3][4][5] While the parent compound is the primary driver of efficacy, the metabolite ID-14326 (Hydroxylurasidone) retains pharmacological activity, contributing to the overall therapeutic effect.[1]

This application note details a robust LC-MS/MS protocol for the quantitation of ID-14326 in human plasma, utilizing Lurasidone Metabolite 14326-D8 as the internal standard (IS).

Why ID-14326-D8?

The use of a structural analog (e.g., Lurasidone-D8) to quantify a metabolite often leads to "matrix effect drift" because the metabolite and the parent drug elute at different times and possess different ionization efficiencies.[1]

-

Scientific Integrity: ID-14326-D8 is the specific deuterated form of the metabolite.[1][6][7] It co-elutes exactly with the analyte, experiencing the exact same matrix suppression or enhancement, thereby providing the highest level of quantitative accuracy (Isotope Dilution Mass Spectrometry).[1]

Chemical Identity & Properties

Understanding the physicochemical differences between the parent and the metabolite is essential for chromatographic optimization.[1]

| Feature | Lurasidone (Parent) | ID-14326 (Analyte) | ID-14326-D8 (Internal Standard) |

| Chemical Name | Lurasidone | (3aR,4S,5S,7S,7aS)-5-hydroxy-lurasidone | [2H8]-5-hydroxy-lurasidone |

| Modification | N/A | Hydroxylation of norbornane ring | Deuteration (typically piperazine ring) |

| Formula | C28H36N4O2S | C28H36N4O3S | C28H28D8N4O3S |

| Molecular Weight | 492.68 g/mol | 508.68 g/mol | 516.72 g/mol |

| Precursor Ion [M+H]+ | 493.2 | 509.2 | 517.2 |

| Polarity | Lipophilic (LogP ~5.[1]0) | Slightly more polar (LogP ~4.[1]2) | Identical to Analyte |

Metabolic Pathway Visualization[1]

Lurasidone metabolism is complex. The diagram below illustrates the specific generation of ID-14326 via CYP3A4-mediated hydroxylation, distinct from the N-dealkylation pathway that produces ID-14283.[1]

Figure 1: CYP3A4-mediated metabolic pathways of Lurasidone leading to active metabolites ID-14326 and ID-14283.[1][2][3][4][5][8][9]

Method Development Guide

Sample Preparation: Protein Precipitation (PPT)

While Liquid-Liquid Extraction (LLE) offers cleaner extracts, Protein Precipitation is recommended for ID-14326 to prevent the loss of the slightly more polar hydroxylated metabolite which might partition poorly into non-polar solvents like hexane.[1]

-

Precipitant: Acetonitrile (MeCN) is preferred over Methanol for sharper peak shapes.[1]

-

Ratio: 1:3 (Plasma : MeCN).[1]

-

Additives: 0.1% Formic acid in the precipitant helps disrupt protein binding (>99% for Lurasidone).[1]

Liquid Chromatography (LC)

The critical separation challenge is resolving ID-14326 from potential isobaric hydroxylated isomers and the parent drug.[1]

-

Column: C18 stationary phase with high surface coverage (e.g., Waters XBridge BEH C18 or Phenomenex Kinetex C18).[1]

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: A shallow gradient is required.[1]

Mass Spectrometry (MS/MS)

Operate in Positive Electrospray Ionization (ESI+) mode.[1]

MRM Transitions (Typical):

-

ID-14326: 509.2

233.1 (Benzisothiazole-piperazine fragment).[1] -

ID-14326-D8: 517.2

241.1 (Shift of +8 Da indicates D8 is on the piperazine ring).[1]

Detailed Experimental Protocol

Materials Required[1][3][5][7][8][9][10][11][12][13]

-

Analyte: Lurasidone Metabolite 14326 Reference Standard.[1][5][8]

-

Matrix: Drug-free Human Plasma (K2EDTA).[1]

-

Solvents: LC-MS Grade Acetonitrile, Methanol, Formic Acid, Ammonium Formate.[1]

Step-by-Step Workflow

Step 1: Stock Solution Preparation[1]

-

Analyte Stock: Dissolve 1 mg ID-14326 in 1 mL Methanol (1 mg/mL).

-

IS Stock: Dissolve 1 mg ID-14326-D8 in 1 mL Methanol (1 mg/mL).

-

Working IS Solution: Dilute IS Stock to 50 ng/mL in 50:50 Methanol:Water. This concentration ensures the IS signal is consistently within the dynamic range of the detector.[1]

Step 2: Sample Processing[1]

-

Aliquot 100 µL of plasma sample into a 1.5 mL centrifuge tube.

-

Add 20 µL of Working IS Solution (50 ng/mL).[1] Vortex gently for 10 seconds.[1]

-

Add 300 µL of cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 14,000 rpm (approx. 18,000 x g) for 10 minutes at 4°C.

-

Transfer 200 µL of the clear supernatant to an LC vial/plate.

-

Dilute with 200 µL of Mobile Phase A (Water/Buffer) to match the initial mobile phase composition (reduces solvent effects/peak broadening).[1]

Step 3: LC-MS/MS Acquisition[1]

-

Injection Volume: 5-10 µL.

-

Flow Rate: 0.4 mL/min.

-

Run Time: 8.0 minutes.

-

Divert Valve: Direct flow to waste for the first 1.0 min and last 2.0 min to keep the source clean.

Analytical Workflow Diagram

Figure 2: Step-by-step bioanalytical workflow for the extraction and quantitation of ID-14326.

Validation & Troubleshooting (E-E-A-T)

Linearity & Range

-

Target Range: 0.5 ng/mL (LLOQ) to 100 ng/mL.

-

Curve Fitting: Linear regression (

) with

Common Issues & Solutions

-

Isobaric Interference:

-

Low Sensitivity:

-

Deuterium Exchange:

References

-

FDA Access Data. (2010).[1] Latuda (Lurasidone HCl) Clinical Pharmacology and Biopharmaceutics Review. Retrieved from [Link]

-

Tae-Sung Koo, et al. (2016).[1] LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma. Biomedical Chromatography, 30(7), 1065-1074.[1][10] [Link][1]

-

Greenberg, W.M., & Citrome, L. (2017).[1] Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review. Clinical Pharmacokinetics, 56, 493–503.[1][11] [Link][1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]

- 6. veeprho.com [veeprho.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Lurasidone Inactive Metabolite 14326 - SRIRAMCHEM [sriramchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

High-Performance Extraction of Lurasidone and Active Metabolite ID-14326 from Biological Matrices

[1][2]

Introduction & Scientific Context

Lurasidone (SM-13496) is an atypical antipsychotic belonging to the benzisothiazole class, widely prescribed for schizophrenia and bipolar depression.[1][2] Accurate bioanalysis requires the simultaneous quantification of the parent drug and its major active metabolites, specifically ID-14326 (an exo/endo-hydroxy derivative) and ID-14283.[1][2]

The Analytical Challenge: Lurasidone exhibits high lipophilicity (LogP ~5.[1][2]0) and extensive protein binding (>99%).[1][2] The metabolite ID-14326, formed via hydroxylation of the norbornane ring, retains the basic piperazine core but possesses slightly higher polarity.[1][2] The primary failure mode in extracting these compounds is non-specific binding (NSB) to labware and ion suppression from phospholipids in LC-MS/MS analysis.[1][2]

This guide details two validated extraction strategies:

-

Protocol A (Gold Standard): Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) for maximum cleanliness and sensitivity.

-

Protocol B (High Throughput): Supported Liquid Extraction (SLE) for rapid processing of large clinical batches.[1][2]

Physicochemical Profile & Method Selection

Understanding the molecular behavior is critical for protocol design.[1][2] Both analytes function as weak bases.[1][2]

| Property | Lurasidone (Parent) | ID-14326 (Metabolite) | Impact on Extraction |

| Structure | Benzisothiazole-piperazine | Hydroxylated norbornane ring | Both retain the basic piperazine nitrogen.[1][2] |

| pKa (Basic) | ~7.6 (Piperazine N) | ~7.5 - 7.8 | Critical: Both are positively charged at pH < 6.[1][2]0. |

| LogP | ~5.0 (Highly Lipophilic) | ~3.5 - 4.0 (Lipophilic) | High organic solvent strength required for elution.[1][2] |

| Protein Binding | >99% | High | Disruption (acid or precipitant) is mandatory before extraction.[1][2] |

| Solubility | Insoluble in water | Low water solubility | Avoid 100% aqueous steps during transfer; use low-binding plastics.[1][2] |

Metabolic Pathway Visualization[1][2]

The following diagram illustrates the structural relationship and the hydroxylation pathway relevant to ID-14326, aiding in identifying potential interferences.

Figure 1: Simplified metabolic pathway focusing on the formation of ID-14326 via CYP3A4-mediated hydroxylation.[1][2]

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE

Recommended for: High-sensitivity PK studies (pg/mL range) and complex matrices (post-mortem blood, tissue homogenates).[1][2]

Mechanism: This method utilizes a dual-retention mechanism.[1][2] The sorbent retains the analytes via hydrophobic interactions (reversed-phase) and electrostatic attraction (cation exchange).[1][2] This allows for a 100% organic wash step that removes neutral lipids while the drug remains locked by charge.[1][2]

Materials Required:

-

Sorbent: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 cc cartridge.[1][2]

-

Internal Standard (IS): Lurasidone-d8 or ID-14326-d8 (100 ng/mL in 50:50 MeOH:Water).[1][2]

-

Reagents: Phosphoric Acid (

), Methanol (MeOH), Acetonitrile (ACN), Ammonium Hydroxide (

Step-by-Step Procedure:

-

Sample Pre-treatment:

-

Conditioning:

-

Loading:

-

Load the entire pre-treated sample at a slow flow rate (1 mL/min).

-

-

Wash 1 (Aqueous - Removes Proteins/Salts):

-

Wash 2 (Organic - Removes Neutrals/Lipids):

-

Elution:

-

Post-Extraction:

-

Evaporate eluate under

at 40°C. -

Reconstitute in 100 µL Mobile Phase (e.g., 30% ACN in 10mM Ammonium Acetate).

-

Protocol B: Supported Liquid Extraction (SLE)

Recommended for: High-throughput clinical trials (routine monitoring) where speed is prioritized over ultra-low sensitivity.[1][2]

Mechanism: SLE mimics liquid-liquid extraction (LLE) but uses a diatomaceous earth cartridge to create a high surface area interface, eliminating emulsions.[1][2]

Step-by-Step Procedure:

-

Sample Pre-treatment:

-

Loading:

-

Elution:

-

Finish:

-

Evaporate and reconstitute as in Protocol A.

-

Workflow Logic & Decision Tree

Figure 2: Decision matrix for selecting the appropriate extraction technique based on sensitivity requirements.

Analytical Considerations (LC-MS/MS)

To ensure the extraction success is visible, the chromatographic conditions must be optimized.[1][2]

-

Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex), 1.7 µm particle size.[1][2]

-

Mobile Phase:

-

Transitions (MRM):

References

-

European Medicines Agency (EMA). (2011).[1][2] Assessment Report: Latuda (Lurasidone). Procedure No. EMEA/H/C/002713.[1][2] Link

-

Cayman Chemical. (2023).[1][2] Lurasidone Metabolite 14326 Product Information & Safety Data Sheet. Link

-

Tae, H., et al. (2011).[1][2][5] "Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry." Biomedical Chromatography. Link

-

Food and Drug Administration (FDA). (2010).[1][2][7][8] Clinical Pharmacology and Biopharmaceutics Review: Latuda. Application No. 200603Orig1s000.[1][2] Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Lurasidone - Wikipedia [en.wikipedia.org]

- 3. Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Bioequivalence study of two formulations of lurasidone film coated tablets in healthy subjects under fed conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

High-Sensitivity Quantitation of Lurasidone and Active Metabolites (ID-14283, ID-14326) in Human Plasma via UHPLC-MS/MS

Abstract

This application note details the development and validation of a robust UHPLC-MS/MS method for the simultaneous quantitation of Lurasidone (Latuda®) and its major active metabolites, ID-14283 and ID-14326, in human plasma. Given the lipophilic nature of the parent compound and the polarity differences of its hydroxylated metabolites, this protocol prioritizes a Liquid-Liquid Extraction (LLE) strategy to minimize matrix effects while maintaining high recovery. The method is grounded in FDA/ICH M10 Bioanalytical Method Validation guidelines.

Analyte Profiling & Metabolic Pathway

Lurasidone is an atypical antipsychotic belonging to the benzisothiazol class. Its pharmacokinetics are heavily influenced by CYP3A4 metabolism.[1][2][3]

-

Lurasidone (Parent): Highly lipophilic (

). -

ID-14283 (Active): Mono-hydroxylated metabolite (exo-hydroxy).

-

ID-14326 (Active): Mono-hydroxylated metabolite (endo-hydroxy).

-

ID-20219 (Inactive): N-desalkyl metabolite (often monitored for mass balance but pharmacologically inactive).

Understanding the metabolic conversion is critical for selecting the correct internal standards (IS) and anticipating cross-talk in MS channels.

Figure 1: Metabolic pathway of Lurasidone highlighting the generation of active metabolites ID-14283 and ID-14326 via CYP3A4.[1][3][4][5]

Instrumentation & Chromatographic Conditions

UHPLC Configuration

The separation requires a stationary phase capable of retaining basic hydrophobic compounds while resolving structural isomers (ID-14283 vs. ID-14326).

-

Column: Waters ACQUITY UPLC BEH C18 (

mm, 1.7 µm) or Agilent ZORBAX Eclipse Plus C18.-

Rationale: Ethylene Bridged Hybrid (BEH) particles resist high pH, but more importantly, they offer superior peak shape for basic amines like Lurasidone by minimizing secondary silanol interactions.

-

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 - 4.0).

-

Rationale: Acidic pH ensures the basic nitrogen atoms are protonated (

), improving ionization efficiency in ESI+. Ammonium formate is volatile and MS-friendly.

-

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Mass Spectrometry (MS/MS) Settings

Operate in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z)* | Cone Voltage (V) | Collision Energy (eV) |

| Lurasidone | 493.2 | 166.1 / 285.1 | 40 | 35 |

| ID-14283 | 509.2 | 166.1 / 301.1 | 42 | 38 |

| ID-14326 | 509.2 | 166.1 / 301.1 | 42 | 38 |

| Lurasidone-d8 (IS) | 501.2 | 174.1 | 40 | 35 |

*Note: Transitions should be tuned specifically for your instrument. The 166.1 fragment typically corresponds to the benzisothiazole moiety.

Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)

While Protein Precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) is strongly recommended for Lurasidone to minimize matrix effects (phospholipids) and improve sensitivity at low LOQ (Limit of Quantitation).

Critical Pre-Analytical Note: Adsorption

Lurasidone exhibits significant non-specific binding to glass surfaces.

-

Rule: Use Polypropylene (PP) tubes and reservoirs for all preparation steps. Avoid glass vials unless silanized.

Step-by-Step Workflow

-

Aliquot: Transfer 200 µL of human plasma into a 2 mL polypropylene tube.

-

IS Addition: Add 20 µL of Internal Standard working solution (Lurasidone-d8, 100 ng/mL in 50% Methanol). Vortex gently.

-

Buffering: Add 100 µL of 100 mM Ammonium Acetate buffer (pH 9.0).

-

Expert Insight: Alkalinizing the plasma suppresses ionization of the basic analyte, rendering it neutral and more soluble in the organic extraction solvent.

-

-

Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE) .

-

Alternative: Diethyl ether/Dichloromethane (70:30) can be used, but MTBE provides a cleaner supernatant.

-

-

Agitation: Vortex for 5 minutes or shaker at 1200 rpm for 10 mins.

-

Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean PP tube.

-

Drying: Evaporate to dryness under Nitrogen stream at 40°C.

-

Reconstitution: Reconstitute in 150 µL of Mobile Phase (80:20 A:B). Vortex and centrifuge.

-

Injection: Inject 5-10 µL into the UHPLC-MS/MS.

Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow for Lurasidone to ensure maximum recovery and minimal matrix interference.

Method Optimization & Troubleshooting

Separation of Isomers (ID-14283 vs. ID-14326)

Since ID-14283 and ID-14326 are stereoisomers with identical mass transitions (509.2 -> 166.1), they must be chromatographically resolved.

-

Protocol: Use a slower gradient slope (e.g., 20% B to 40% B over 4 minutes) rather than a ballistic gradient.

-

Success Criteria: Baseline resolution (

) is required to accurately quantify the specific contribution of each metabolite.

Matrix Effects

Phospholipids from plasma can cause ion suppression.

-

Monitoring: Monitor m/z 184 (phosphatidylcholine head group) during development.

-

Solution: If using LLE with MTBE, phospholipids are largely eliminated. If suppression persists, consider a divert valve to send the first 1.0 min of flow to waste.

Carryover

Lurasidone is "sticky."

-

Wash Solution: Use a strong needle wash composed of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1). The isopropanol helps solubilize lipophilic residues on the needle.

Validation Summary (FDA/ICH M10 Compliance)

The following parameters should be targeted during validation [1][2].

| Parameter | Acceptance Criteria | Typical Performance |

| Linearity Range | 0.25 – 100 ng/mL (Lurasidone)0.10 – 15 ng/mL (Metabolites) | |

| Accuracy | ±15% (±20% at LLOQ) | 92% – 108% |

| Precision (CV) | <15% (<20% at LLOQ) | 3.5% – 8.2% |

| Recovery | Consistent across levels | >85% (using LLE) |

| Matrix Effect | IS-normalized MF ~ 1.0 | 0.95 – 1.05 |

| Stability | Benchtop, Freeze/Thaw | Stable >24h RT; >3 cycles |

References

-

U.S. Food and Drug Administration (FDA). (2022).[6] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][6][7][8][9]

-

European Medicines Agency (EMA). (2022).[8] ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

-

Chae, Y., et al. (2012). A Sensitive and Selective LC-MS Method for the Determination of Lurasidone in Rat Plasma, Bile, and Urine. Chromatographia. [Link]

-

Koo, T. S., et al. (2011). Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry. Biomedical Chromatography. [Link]

Sources

- 1. Lurasidone - Wikipedia [en.wikipedia.org]

- 2. medicine.com [medicine.com]

- 3. Lurasidone HCl (Latuda), an Oral, Once-Daily Atypical Antipsychotic Agent for the Treatment of Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improving Lurasidone Hydrochloride’s Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. labs.iqvia.com [labs.iqvia.com]

- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. fda.gov [fda.gov]

Topic: High-Recovery Solid Phase Extraction (SPE) Methods for Lurasidone and its Key Metabolites from Human Plasma

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide and a detailed protocol for the efficient extraction of Lurasidone, an atypical antipsychotic, and its primary metabolites from human plasma using Solid Phase Extraction (SPE). Lurasidone's therapeutic efficacy and side-effect profile are influenced by its metabolic fate; therefore, accurate quantification of the parent drug and its metabolites is crucial in both clinical and research settings. We will explore the physicochemical properties of Lurasidone that dictate the extraction strategy, leading to the rationale for selecting a mixed-mode SPE approach. The provided protocol is designed for high analyte recovery and excellent sample cleanup, making it suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Analytical Challenge of Lurasidone

Lurasidone is a second-generation (atypical) antipsychotic of the benzisothiazole class, widely prescribed for the treatment of schizophrenia and bipolar depression.[1][2][3] Its mechanism of action is primarily mediated through high-affinity antagonism of dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, along with partial agonism at 5-HT1A receptors.[2][4][5]

Lurasidone undergoes extensive hepatic metabolism, primarily via the cytochrome P450 enzyme CYP3A4.[2][6][7] This process generates a complex profile of metabolites, including active and inactive species that circulate in the bloodstream. The accurate measurement of Lurasidone and its key metabolites is essential for pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring (TDM), and toxicological investigations. Biological matrices like plasma, however, are complex mixtures of proteins, lipids, salts, and other endogenous compounds that interfere with sensitive analytical techniques. Solid Phase Extraction (SPE) is a powerful sample preparation technique that addresses this challenge by isolating and concentrating analytes of interest while removing matrix interferences, ensuring reproducible and reliable quantification.[8][9]

Analyte Profile: Lurasidone and its Metabolites

A successful SPE method is built upon a thorough understanding of the analyte's chemical properties. Lurasidone is a basic compound with poor aqueous solubility.[10] These characteristics, along with those of its major metabolites, are central to designing an effective extraction strategy.

Physicochemical Properties

The key properties influencing SPE sorbent selection and solvent choice are summarized below. Lurasidone's piperazine moiety provides a site for protonation, making it a candidate for cation exchange chromatography. Its significant non-polar structure also allows for reversed-phase interactions.

| Compound | Molar Mass ( g/mol ) | pKa | LogP | Key Feature |

| Lurasidone | 492.68[6] | 7.6[10] | 5.6[10] | Basic piperazine group, large non-polar structure |

| ID-14283 | 508.68 | ~7.6 | Lower than Lurasidone | Active metabolite; hydroxylated norbornane ring[6] |

| ID-20219 | 358.43 | ~3-4 (acid) | Lower than Lurasidone | Inactive metabolite; carboxylic acid moiety[6] |

| ID-11614 | 219.29 | ~8.0 | Lower than Lurasidone | Inactive metabolite; piperazine ring[3][6] |

Metabolic Pathways

Lurasidone is metabolized through several pathways, including oxidative N-dealkylation, hydroxylation of the norbornane ring, and S-oxidation.[6][7] The two major active metabolites are ID-14283 and ID-14326 (hydroxylated forms), while the two major inactive metabolites are the N-dealkylation products ID-20219 (a carboxylic acid) and ID-11614.[6]

Caption: Major metabolic pathways of Lurasidone via CYP3A4.

Rationale for a Mixed-Mode SPE Strategy

Given that Lurasidone and its key metabolites possess both a basic, ionizable functional group (the piperazine nitrogen) and significant non-polar regions, a Mixed-Mode Cation Exchange (MCX) sorbent is the ideal choice. This strategy offers a dual retention mechanism, providing superior selectivity and sample cleanup compared to single-mode sorbents like reversed-phase (C18) or ion-exchange alone.[11][12]

-

Ion-Exchange Retention: At a pH below the pKa of the piperazine nitrogen (~7.6), the analyte will be positively charged. This allows for strong electrostatic binding to the negatively charged sulfonic acid groups on the MCX sorbent.[13] This interaction is highly selective for basic compounds and is resistant to disruption by organic solvents.

-

Reversed-Phase Retention: The non-polar, hydrophobic backbone of the sorbent (e.g., C8 or C18) interacts with the non-polar regions of the Lurasidone molecule.

This dual retention mechanism allows for a rigorous and orthogonal washing strategy. Interferents that are neutral or acidic can be washed away with an acidic aqueous solution, while weakly-bound non-polar interferents can be removed with an organic solvent, all while the positively charged analyte remains strongly bound to the cation-exchange sites.

Detailed Application Protocol: Extraction from Human Plasma

This protocol is designed for the extraction of Lurasidone and its metabolites from 1 mL of human plasma using a mixed-mode cation exchange SPE cartridge.

Required Materials

-

SPE Sorbent: Mixed-Mode Strong Cation Exchange (e.g., 30 mg / 1 mL format)

-

Reagents:

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Ammonium Hydroxide (ACS Grade)

-

Phosphoric Acid (ACS Grade)

-

Deionized Water

-

-

Equipment:

-

SPE Vacuum Manifold

-

Vortex Mixer

-

Centrifuge

-

Nitrogen Evaporator

-

Analytical balance and volumetric flasks

-

Solution Preparation

-

Pre-treatment Solution: 2% Phosphoric Acid in Water (v/v)

-

Wash Solution 1 (Aqueous): 0.1% Phosphoric Acid in Water (v/v)

-

Wash Solution 2 (Organic): 100% Methanol

-

Elution Solution: 5% Ammonium Hydroxide in Methanol (v/v). Prepare fresh daily.

-

Reconstitution Solution: 50:50 Acetonitrile:Water (v/v)

Experimental Workflow Diagram

Caption: Step-by-step workflow for the SPE of Lurasidone.

Step-by-Step Protocol

-

Sample Pre-treatment:

-

Pipette 1.0 mL of human plasma into a centrifuge tube.

-

Add 1.0 mL of 2% Phosphoric Acid. This step is critical: it precipitates proteins and ensures the analytes are in their protonated, positively charged state for optimal binding to the sorbent.

-

Vortex for 30 seconds to mix thoroughly.

-

Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant for loading onto the SPE cartridge.

-

-

SPE Cartridge Conditioning:

-

Place the MCX SPE cartridges onto the vacuum manifold.

-

Pass 1.0 mL of Methanol through each cartridge. This wets the sorbent and activates the reversed-phase functional groups.

-